REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[N:10]=[C:9]([Cl:12])[N:8]=[C:7]2Cl.[NH:14]1[CH2:19][CH2:18][O:17][CH2:16][CH2:15]1>C(Cl)Cl>[Br:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[N:10]=[C:9]([Cl:12])[N:8]=[C:7]2[N:14]1[CH2:19][CH2:18][O:17][CH2:16][CH2:15]1
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5.5 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC=C2C(=NC(=NC12)Cl)Cl
|
Name
|
|
Quantity
|
3.77 mL
|
Type
|
reactant
|
Smiles
|
N1CCOCC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
to get the crude compound
|
Type
|
CUSTOM
|
Details
|
The crude product was purified
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC=C2C(=NC(=NC12)Cl)N1CCOCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.5 g | |
YIELD: PERCENTYIELD | 39% | |
YIELD: CALCULATEDPERCENTYIELD | 38.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |